molecular formula C10H16O B1359912 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde CAS No. 40702-26-9

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde

Cat. No. B1359912
CAS RN: 40702-26-9
M. Wt: 152.23 g/mol
InChI Key: HPPUQZZCHCEJEW-UHFFFAOYSA-N
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Description

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde (TMC) is a cyclic aldehyde compound with a molecular formula of C10H14O. It is a colorless, volatile liquid with an aromatic odor. It is an important intermediate in the synthesis of pharmaceuticals, flavorings, fragrances, and other compounds. TMC has a wide range of applications in the chemical and pharmaceutical industries, and has been studied for its potential to be used in scientific research and in laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Intermediates

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde serves as an intermediate in various chemical syntheses. For instance, it plays a role in the production of 3-Hydroxy-1-cyclohexene-1-carboxaldehyde, a compound with applications in organic synthesis, as detailed by Rigby et al. (2003) (Rigby et al., 2003). Additionally, Groot and Lugtenburg (2010) reported its use in synthesizing pyrromethen derivatives, highlighting its versatility in creating complex organic structures (Groot & Lugtenburg, 2010).

Analytical Chemistry

In analytical chemistry, this compound finds application in spectrophotometric methods. Zakrzewski et al. (2013) developed a spectrophotometric technique for its determination, underlining its importance in quantitative analysis (Zakrzewski et al., 2013).

Asymmetric Synthesis

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde is also utilized in asymmetric synthesis, as noted by Furuta, Gao, and Yamamoto (2003). They demonstrated its application in chiral (acyloxy)borane complex-catalyzed asymmetric Diels-Alder reactions, essential for producing enantiomerically pure compounds (Furuta, Gao, & Yamamoto, 2003).

Photochemical Studies

The compound's role in photochemical studies was explored by Schultz and Antoulinakis (1996), who investigated photochemical and acid-catalyzed rearrangements of related cyclohexadienones, providing insights into photochemical reaction mechanisms (Schultz & Antoulinakis, 1996).

Catalysis

Its role in catalysis was noted in research by Chintareddy et al. (2009), who examined its application in catalyzing Mukaiyama aldol reactions, an important method for forming carbon-carbon bonds in organic chemistry (Chintareddy, Wadhwa, & Verkade, 2009).

Industrial Applications

In industrial contexts, Suzuki, Moro-oka, and Ikawa (1976) explored its use in the liquid-phase oxidation process catalyzed by bismuth sulfate, demonstrating its potential in industrial chemical synthesis (Suzuki, Moro-oka, & Ikawa, 1976).

properties

IUPAC Name

1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-4-5-10(3,7-11)6-9(8)2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPUQZZCHCEJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880914
Record name 3-cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde

CAS RN

40702-26-9
Record name 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040702269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
4
Citations
NM Abdel-Gwad, EAM Mahmoud… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
This study aims to evaluate the benefits of some herbs such as antioxidant, antibacterial, and anti-cancer activities of Lemongrass (Cymbopogon citratus), peppermint (Mentha longifolia)…
Number of citations: 8 ejchem.journals.ekb.eg
N Nematollahi - 2019 - minerva-access.unimelb.edu.au
Fragranced consumer products—such as cleaning supplies, air fresheners, and personal care products—emit numerous volatile organic compounds (VOCs), some classified as …
Number of citations: 0 minerva-access.unimelb.edu.au
H Zhang, Y Shi, S Wei, Y Wang, H Zhang - Talanta, 2011 - Elsevier
Ultrasonic nebulization extraction (UNE) coupled with headspace single-drop microextraction (HS-SDME) was developed. In the UNE process, the analytes were transferred from the …
Number of citations: 27 www.sciencedirect.com
NAM Nor - 2018 - search.proquest.com
Essential oils from the rhizomes and leaves of three wild Boesenbergia species from Sabah, namely Boesenbergia armeniaca Cowley, Boesenbergia stenophylla RM Sm., …
Number of citations: 2 search.proquest.com

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